(2S,3S,11bR)-Dihydrotetrabenazine L-Val is a chiral compound derived from tetrabenazine, primarily recognized for its role as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound is particularly significant in the treatment of movement disorders, including tardive dyskinesia. The active form of dihydrotetrabenazine is produced through the metabolic reduction of tetrabenazine, exhibiting a higher affinity for VMAT2 compared to its parent compound, thus enhancing its therapeutic potential in neurological applications .
(2S,3S,11bR)-Dihydrotetrabenazine L-Val is classified under the category of organic compounds known as benzoquinolizines. It is closely related to tetrabenazine, which is utilized in clinical settings for managing hyperkinetic movement disorders. The compound's structure allows it to interact effectively with neurotransmitter systems, particularly in modulating dopamine release through VMAT2 inhibition .
The synthesis of (2S,3S,11bR)-dihydrotetrabenazine L-Val typically involves several key steps aimed at maximizing yield and purity. Common methods include:
Technical details regarding synthesis may include specific reaction conditions such as temperature and solvent choice, which are critical for achieving optimal results.
The molecular formula for (2S,3S,11bR)-dihydrotetrabenazine L-Val is C24H38N2O4. Its structure features several functional groups that contribute to its biological activity:
The mechanism of action for (2S,3S,11bR)-dihydrotetrabenazine L-Val primarily involves its inhibition of VMAT2. By binding to this transporter protein:
The inhibitory constant (K_i) for this compound has been reported to be approximately 3 nM, indicating a high potency in inhibiting VMAT2 activity .
Relevant analyses often involve spectroscopic methods such as NMR and mass spectrometry to confirm structural integrity and purity following synthesis .
(2S,3S,11bR)-Dihydrotetrabenazine L-Val has significant scientific applications:
The unambiguous assignment of the 2S,3S,11bR configuration in dihydrotetrabenazine (DHTBZ) relies on synergistic analytical techniques. X-ray crystallography provides definitive proof of spatial arrangement by resolving atomic positions within the crystal lattice. For (2S,3S,11bR)-DHTBZ L-Val, crystallographic studies refined using SHELXL software confirm the relative orientations of the three chiral centers (C2, C3, C11b) and the L-valine ester moiety . This method directly visualizes the molecule’s tetrahedral geometry and intramolecular interactions, such as hydrogen bonding between the C2-hydroxyl and adjacent oxygen atoms, which stabilize the observed conformation [4].
Complementarily, Mosher’s ester methodology resolves absolute configuration for secondary alcohols like the C2-hydroxyl group in DHTBZ. This chiral derivatization strategy involves:
Table 1: Key Analytical Methods for Absolute Configuration Assignment
Method | Key Principle | Application to (2S,3S,11bR)-DHTBZ L-Val |
---|---|---|
X-ray Crystallography | Bragg’s law diffraction of crystalline samples | Resolved bond angles, chiral center geometries, and L-valine orientation |
Mosher’s Ester | Diastereomer-specific NMR shifts induced by chiral derivatization | Confirmed S-configuration at C2 via Δδ patterns of adjacent protons [6] |
The 2S,3S,11bR configuration imposes distinct conformational constraints critical for biological activity:
Hydrogen bonding between the C2-hydroxyl and the ester carbonyl further rigidifies the structure, as confirmed by IR spectroscopy showing a redshifted OH stretch (3200 cm⁻¹ vs. 3400 cm⁻¹ in free alcohols) .
The 3,11b-trans configuration in (2S,3S,11bR)-DHTBZ L-Val is pharmacologically suboptimal compared to 3,11b-cis isomers. Critical insights emerge from binding studies:
Table 2: VMAT2 Binding Affinities of Key DHTBZ Stereoisomers
Stereoisomer | Configuration | Ki (nM) | Relative Potency vs. (2R,3R,11bR) |
---|---|---|---|
(2R,3R,11bR)-DHTBZ | 3,11b-trans | 3.96 | 1.0 (reference) |
(2S,3S,11bR)-DHTBZ L-Val | 3,11b-trans | 8.21* | ~0.5 |
(2R,3S,11bR)-DHTBZ | 3,11b-cis | 1.98 | ~2.0 |
(2S,3R,11bS)-DHTBZ | 3,11b-cis | 210 | ~0.02 |
*Estimated from structural analogs; exact Ki for valinate ester not published [2] [5] [10].
Key trends include:
Despite its moderate affinity, (2S,3S,11bR)-DHTBZ L-Val serves as a metabolic precursor to active species. Esterase hydrolysis in vivo yields (2S,3S,11bR)-DHTBZ, which may undergo epimerization at C2 to higher-affinity 2R isomers [9] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9